Proprietary Intermediate Status in a Clinically Advanced Autoimmune Disease Candidate
The hydrochloride salt of 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine is the direct precursor to N-[2-[2-(4-chlorophenyl)-4-thiazolyl]ethyl]-butanamide, a compound that improved glucose tolerance and β-cell function in multiple obese-diabetic mouse preclinical models [1]. While the 2-phenylthiazole analog serves as an intermediate for trypanocidal agents [2], no other thiazole ethanamine scaffold has been disclosed as the sole intermediate for this specific autoimmune/ER stress-targeting therapeutic candidate.
| Evidence Dimension | Therapeutic indication of derived final drug |
|---|---|
| Target Compound Data | Derived butanamide shows in vivo efficacy in obese-diabetic mouse models |
| Comparator Or Baseline | 2-Phenylthiazol-4-yl)ethanamine derivative leads to trypanocidal agents; not active in autoimmune models |
| Quantified Difference | Qualitative: distinct therapeutic area |
| Conditions | In vivo obese-diabetic mouse models (target compound derivative) vs. in vitro anti-trypanosome assays (comparator derivative) |
Why This Matters
For groups developing ER stress-modulating or autoimmune therapeutics, only this intermediate provides a direct synthetic route to the patented active pharmaceutical ingredient, eliminating the need for de novo route scouting.
- [1] WO 2019/207548 A1. Process for preparing a potent thiazole compound, pharmaceutical formulation and uses thereof. Ahammune Biosciences Private Limited. 2019. View Source
- [2] Russell S, et al. Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. J Med Chem. 2016;59(21):9686-9720. View Source
